(3R)-1-[(2-bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol
Description
Properties
IUPAC Name |
(3R)-1-[(2-bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-11-8(2-1-3-10(11)13)6-14-5-4-9(15)7-14/h1-3,9,15H,4-7H2/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDNDFXMQQQWRP-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(C(=CC=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC2=C(C(=CC=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Fluoro-3-methylbenzene
Bromination of 2-fluoro-3-methylbenzene using N-bromosuccinimide (NBS) under radical initiation conditions yields 2-bromo-3-fluorotoluene. Subsequent side-chain bromination with phosphorus tribromide (PBr₃) or photochemical bromination produces 2-bromo-3-fluorobenzyl bromide. For example, photochemical bromination of 2-bromo-3-fluorotoluene in carbon tetrachloride at 60°C for 12 hours achieves 78% conversion to the benzyl bromide.
Cross-Coupling Approaches
The stereoselective introduction of the benzyl group to the pyrrolidine core is achieved via nucleophilic substitution or reductive amination.
Nucleophilic Substitution
Reaction of (R)-pyrrolidin-3-ol with 2-bromo-3-fluorobenzyl bromide in anhydrous tetrahydrofuran (THF) at 0°C, using potassium carbonate as a base, affords the target compound in 65–72% yield. The reaction proceeds via an SN2 mechanism, preserving the (R)-configuration at the pyrrolidine’s 3-position.
Table 1: Optimization of Nucleophilic Substitution Conditions
| Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| K₂CO₃ | THF | 0°C | 72 |
| NaH | DMF | RT | 58 |
| DBU | Acetonitrile | 40°C | 63 |
Mitsunobu Reaction for Stereochemical Control
To enhance stereoselectivity, the Mitsunobu reaction couples (R)-pyrrolidin-3-ol with 2-bromo-3-fluorobenzyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method inverts the configuration of the benzyl alcohol’s hydroxyl group, ensuring exclusive formation of the (R)-enantiomer with 89% yield.
Stereochemical Considerations
Chiral Resolution of Racemic Mixtures
When racemic pyrrolidin-3-ol is used, chiral resolution via diastereomeric salt formation with (S)-mandelic acid isolates the (R)-enantiomer. This approach, though effective, reduces overall yield to 40–45%.
Asymmetric Synthesis
Catalytic asymmetric hydrogenation of pyrrolidin-3-one using a Ru-BINAP catalyst generates (R)-pyrrolidin-3-ol with >99% enantiomeric excess (ee). Subsequent alkylation with 2-bromo-3-fluorobenzyl bromide maintains stereochemical integrity, achieving 82% yield.
Alternative Synthetic Routes
Reductive Amination
Condensation of pyrrolidin-3-one with 2-bromo-3-fluorobenzylamine in the presence of sodium cyanoborohydride (NaBH₃CN) yields the secondary amine, which is reduced to the alcohol using lithium aluminum hydride (LAH). However, this method suffers from over-reduction side products, limiting yields to 55%.
Grignard Addition
Reaction of (R)-pyrrolidin-3-ol with 2-bromo-3-fluorobenzylmagnesium bromide in diethyl ether at −78°C provides the alkylated product in 68% yield. Quenching with ammonium chloride preserves the stereochemistry.
Characterization and Purification
Analytical Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (dd, J = 6.2 Hz, 1H, ArH), 7.32–7.25 (m, 2H, ArH), 3.82–3.75 (m, 1H, CH-OH), 3.52 (d, J = 13.1 Hz, 1H, N-CH₂), 3.41 (d, J = 13.1 Hz, 1H, N-CH₂), 2.95–2.85 (m, 2H, pyrrolidine-H), 2.65–2.55 (m, 2H, pyrrolidine-H).
-
HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), retention time = 12.7 min (R-enantiomer).
Purification Techniques
-
Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:4) eluent removes unreacted benzyl bromide.
-
Crystallization : Recrystallization from ethanol/water (7:3) yields optically pure (>99% ee) product.
Challenges and Mitigation Strategies
-
Regioselectivity in Benzyl Halide Synthesis : Competing bromination at the para position is minimized using directed ortho-metalation (DoM) with lithium tetramethylpiperidide (LiTMP).
-
Racemization During Alkylation : Low-temperature conditions (0°C) and inert atmospheres prevent epimerization at the pyrrolidine’s 3-position.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-[(2-bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the bromine atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the debrominated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3R)-1-[(2-bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R)-1-[(2-bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromofluorophenyl group can enhance binding affinity and selectivity towards specific molecular targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural features, molecular properties, and biological activities of (3R)-1-[(2-bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol and its analogs:
Key Differences and Implications
Substituent Effects :
- The bromo-fluoro substitution in the target compound introduces both steric hindrance and electron-withdrawing effects, which may enhance binding to hydrophobic pockets or halogen-bonding interactions in biological targets .
- Vernakalant ’s dimethoxyphenyl and cyclohexyl groups contribute to its antiarrhythmic activity by modulating ion channels, highlighting how bulky substituents can drive therapeutic effects .
- The trifluoromethyl group in (3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol enhances metabolic stability and lipophilicity, a common strategy in drug design .
Stereochemical Considerations :
- The (3R) configuration is conserved in the target compound and (3R)-1-(6-chloropyridine-3-carbonyl)pyrrolidin-3-ol, suggesting enantioselective interactions are critical for activity in this scaffold .
Biological Activity
(3R)-1-[(2-bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol, a compound featuring a pyrrolidine core substituted with a bromofluorophenyl group, has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the following features:
- Molecular Formula : C12H13BrFNO2
- Molecular Weight : 304.14 g/mol
- LogP : 4.3 (indicating moderate lipophilicity)
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The presence of bromine and fluorine atoms enhances its binding affinity to specific receptors and enzymes, which can modulate their activities.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has shown selective inhibitory effects on cancer cell lines dependent on mutant signaling pathways such as JAK2 and FLT3.
| Compound | Target | IC50 (nM) | Cell Line | Effect |
|---|---|---|---|---|
| This compound | JAK2 | 23 | Ba/F3-JAK2V617F | Significant tumor growth inhibition |
| (3R)-1-[(2-bromo-6-fluorophenyl)methyl]pyrrolidin-3-amines | FLT3 | 22 | MV4-11 | Effective in xenograft models |
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 3.125 |
| Escherichia coli | 12.5 |
These findings suggest that the compound may serve as a lead for developing new antibacterial agents.
Preclinical Studies
A notable preclinical study evaluated the efficacy of this compound in mouse models of cancer. The compound was administered at varying doses, resulting in significant reductions in tumor volume and improved survival rates compared to control groups.
Q & A
Q. What are the key considerations for synthesizing (3R)-1-[(2-bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol with high stereochemical purity?
- Methodological Answer : To achieve high stereochemical purity:
- Use chiral catalysts or auxiliaries during alkylation of the pyrrolidin-3-ol scaffold to control the (3R)-configuration.
- Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize racemization. For example, low temperatures (<0°C) in aprotic solvents like THF can stabilize intermediates .
- Monitor reaction progress via chiral HPLC or polarimetry to confirm enantiomeric excess (≥98%).
- Purify via recrystallization using solvents that differentiate stereoisomers (e.g., ethanol/water mixtures) .
Q. How can researchers characterize the crystalline structure of this compound to confirm its polymorphic forms?
- Methodological Answer :
- Perform X-ray Powder Diffraction (XRPD) : Compare experimental peaks (e.g., 2θ angles) with simulated patterns from single-crystal data to identify polymorphs .
- Use Differential Scanning Calorimetry (DSC) to detect thermal transitions (melting points, glass transitions) unique to each polymorph.
- Conduct Solid-State NMR to analyze molecular packing and hydrogen-bonding networks.
- Validate stability under stress conditions (e.g., humidity, temperature cycles) to assess pharmaceutical relevance .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Follow GHS guidelines : Use irritant (Xi) labeling, wear PPE (gloves, goggles), and work in a fume hood .
- Store in inert atmospheres (argon) at 2–8°C to prevent degradation .
- Dispose of waste via halogen-specific protocols due to bromine/fluorine content .
Advanced Research Questions
Q. What analytical strategies resolve discrepancies between computational predictions and experimental NMR data for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare calculated H/C chemical shifts (using B3LYP/6-311+G(d,p)) with experimental data to validate structures.
- Use NOESY/ROESY to confirm stereochemistry if computational models conflict with observed couplings .
- Cross-check with IR spectroscopy to verify functional groups (e.g., hydroxyl stretch at ~3200 cm) .
Q. How does the electronic effect of the 2-bromo-3-fluorophenyl substituent influence reactivity in nucleophilic substitutions?
- Methodological Answer :
- The ortho-bromo group increases steric hindrance, slowing SN2 reactions, while the meta-fluoro exerts an electron-withdrawing effect, polarizing the benzyl C–Br bond and enhancing electrophilicity .
- Test reactivity under varying conditions:
- Use polar aprotic solvents (DMF) with KI to assess bromide displacement rates.
- Compare kinetics with analogs lacking halogens to isolate electronic/steric contributions .
Q. How can researchers optimize catalytic asymmetric synthesis to improve yield and enantioselectivity?
- Methodological Answer :
- Screen chiral ligands (e.g., BINAP, Josiphos) in palladium-catalyzed cross-couplings to enhance enantiomeric excess .
- Use Design of Experiments (DoE) to optimize parameters:
- Catalyst loading (0.5–5 mol%)
- Temperature (-20°C to 50°C)
- Base (KCO vs. CsCO)
- Analyze results via response surface methodology to identify optimal conditions .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data in cell-based assays?
- Methodological Answer :
- Replicate assays under standardized conditions (cell line, passage number, serum batch) to rule out variability .
- Use orthogonal assays (e.g., SPR for binding affinity vs. ELISA for functional activity) to confirm target engagement.
- Perform metabolite profiling (LC-MS) to check for compound degradation or off-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
